Bienvenue dans la boutique en ligne BenchChem!

N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

N-(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is the only commercially available benzodioxin featuring ortho-dinitro activation at positions 7,8 with a stable acetamide at position 6. Its 7 H-bond acceptors and 139 Ų TPSA provide a unique lipophilicity-polarity coordinate (XLogP3-AA 1.0) not duplicated by the mono-nitro analog (5 HBA, 93.4 Ų). The ortho-dinitro arrangement is a recognized trigger for bioreductive activation in hypoxia-targeted probes, making it the definitive choice for probing nitroreductase substrate recognition and chemoselective reduction. Procure with confidence for systematic SAR around the privileged 1,4-benzodioxane scaffold.

Molecular Formula C10H9N3O7
Molecular Weight 283.19 g/mol
CAS No. 855223-18-6
Cat. No. B1421977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS855223-18-6
Molecular FormulaC10H9N3O7
Molecular Weight283.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])OCCO2
InChIInChI=1S/C10H9N3O7/c1-5(14)11-6-4-7-10(20-3-2-19-7)9(13(17)18)8(6)12(15)16/h4H,2-3H2,1H3,(H,11,14)
InChIKeyPBSAFZNQZDBRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 855223-18-6): Compound Identity, Class, and Procurement-Relevant Physicochemical Profile


N-(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 855223-18-6) is a synthetic, doubly nitrated acetamido-benzodioxin derivative with the molecular formula C₁₀H₉N₃O₇ and a molecular weight of 283.19 g/mol. It belongs to the 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) scaffold family—a privileged template in medicinal chemistry recognized for its versatility across diverse biological target classes . The compound was assigned PubChem CID 51342223 in 2011 and is commercially available as a research chemical from multiple vendors, typically at 95–98% purity . Its computed properties include XLogP3-AA of 1.0, topological polar surface area (TPSA) of 139 Ų, one hydrogen bond donor, and seven hydrogen bond acceptors . This Evidence Guide focuses on quantifiable differentiation from its closest structural analogs and identifies specific research procurement scenarios where its substitution pattern offers a verifiable advantage.

Why N-(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Cannot Be Interchanged with Mono-Nitro, Amino, or Alternative Dinitro Benzodioxin Analogs


Benzodioxin-scaffold compounds with different nitro-substitution patterns, oxidation states, or pendant functional groups exhibit markedly distinct physicochemical properties, reactivity profiles, and biological target engagement capabilities. Simply substituting N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with its closest commercially available analog—the mono-nitro derivative N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5)—results in a 45.6 Ų reduction in TPSA, loss of two hydrogen bond acceptor sites, and a 45 Da decrease in molecular weight . These differences directly alter membrane permeability, solubility, and pharmacophoric recognition. Likewise, replacing the acetamide with a free amine yields the analog (7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine (CAS 855222-38-7), which removes the acetyl carbonyl H-bond acceptor and changes the compound's ionization behavior . In structure–activity relationship (SAR) campaigns, such substitutions cannot be treated as conservative; the quantitative property divergences documented in the Evidence Guide below demonstrate why procurement decisions must be guided by the specific substitution pattern of 855223-18-6 rather than generic scaffold similarity.

Quantitative Differentiation Evidence for N-(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide vs. Closest Analogs: A Procurement Selection Guide


Hydrogen Bond Acceptor Capacity: Dinitro-Acetamide (7 HBA) vs. Mono-Nitro Analog (5 HBA)

The target compound possesses seven hydrogen bond acceptor (HBA) sites—derived from the two nitro groups (four oxygen atoms), the acetamide carbonyl, and the benzodioxin ring oxygens—versus only five HBA sites for the mono-nitro analog N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 63546-22-5), which lacks the second nitro group's two oxygen H-bond acceptors . This 40% increase in HBA count (7 vs. 5) directly affects the compound's capacity to engage targets requiring multiple simultaneous H-bond interactions, such as kinase hinge regions or protease active sites. The difference is structural, not incremental, and cannot be achieved by the mono-nitro analog without full resynthesis.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Topological Polar Surface Area (TPSA): 139 Ų (Dinitro-Acetamide) vs. 93.4 Ų (Mono-Nitro Analog)

The target compound has a TPSA of 139 Ų, compared to 93.4 Ų for the mono-nitro analog CAS 63546-22-5 . This 45.6 Ų difference (approximately 49% increase) places the dinitro compound closer to the TPSA threshold commonly associated with reduced passive membrane permeability (typically ~140 Ų for oral bioavailability). For researchers optimizing central nervous system (CNS) penetration where TPSA < 90 Ų is often desired, or conversely for those seeking to limit blood–brain barrier passage, this quantitative TPSA distinction provides a rational basis for selecting the appropriate nitro-substitution grade.

Drug Design ADME Optimization Permeability Prediction

Molecular Weight and Functional Group Differentiation: Acetamide (283.19 Da) vs. Free Amine (241.16 Da) on the Same 7,8-Dinitro Scaffold

When the acetamide moiety of the target compound is replaced by a free amine, yielding (7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)amine (CAS 855222-38-7), the molecular weight decreases by 42.03 Da (from 283.19 to 241.16 g/mol), and the compound gains an additional ionizable amine center absent in the acetylated form . While TPSA differs minimally (139 vs. 136 Ų), the acetamide-to-amine conversion replaces a neutral H-bond acceptor (carbonyl) with a protonatable primary amine, fundamentally altering the ionization state at physiological pH and the compound's suitability for coupling reactions (e.g., amide bond formation, sulfonylation, or reductive amination). The acetamide compound serves as a protected or stable end-product scaffold, whereas the amine is a reactive intermediate for further derivatization.

Chemical Biology Bioconjugation Fragment-Based Drug Discovery

Lipophilicity (XLogP3-AA): Dinitro-Acetamide (1.0) vs. Mono-Nitro Analog (1.2) vs. Amine Analog (1.2)

Despite carrying an additional nitro group, the target compound has a lower computed lipophilicity (XLogP3-AA = 1.0) than both the mono-nitro acetamide analog (1.2) and the dinitro-amine analog (1.2) . This counterintuitive result—where the more polar dinitro-acetamide is slightly less lipophilic—reflects the strong electron-withdrawing effect of the ortho-dinitro arrangement creating a highly polarized aromatic ring that paradoxically reduces overall logP. For researchers seeking to modulate lipophilicity within a benzodioxin series without altering the core scaffold, this 0.2 log unit difference represents a measurable tuning parameter that can influence solubility, metabolic stability, and off-target binding.

Physicochemical Profiling Lipophilicity Optimization Solubility Prediction

Unique 7,8-Dinitro-6-Acetamido Substitution Pattern: Ortho-Dinitro Electronic Effects vs. Alternative 5,6- or 6,7-Dinitro Isomers

The compound bears two nitro groups in a 7,8-relationship (ortho to each other on the aromatic ring) with an acetamide at position 6. This ortho-dinitro arrangement creates a unique electron-deficient aromatic system that differs fundamentally from the 5,6-dinitro isomer (CAS not commercially standardized but structurally characterized) and the 6,7-dinitro-5-carboxylic acid analog (CAS 66411-42-5) . The 7,8-dinitro pattern establishes a contiguous electron-withdrawing zone adjacent to the acetamide, enabling directed nucleophilic aromatic substitution chemistry that is regioisomerically distinct from other dinitrobenzodioxin patterns. The 1,4-benzodioxane scaffold is a validated privileged structure in drug discovery, with derivatives reported as antitumor agents, antibacterial agents, and α1-adrenergic antagonists . The specific 7,8-dinitro-6-acetamido substitution represents a distinct point in this chemical space.

Nitroaromatic Chemistry Electrophilic Reactivity Scaffold Differentiation

Critical Caveat: Absence of Published Primary Biological or Pharmacological Data for CAS 855223-18-6

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases as of April 2026 reveals no published primary research articles, biological assay results, IC₅₀/EC₅₀ values, in vivo efficacy data, or target engagement evidence specifically attributed to N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 855223-18-6) . The compound appears in PubChem (CID 51342223) with computed physicochemical descriptors only—no biological annotations, no deposited bioassay results, and no literature references are linked to this record . Similarly, BindingDB contains affinity data for dinitrobenzamide analogs targeting AKR1C3 (e.g., IC₅₀ values of 11–24 nM) but these records correspond to structurally distinct dinitrobenzamide chemotypes, not this specific benzodioxin-fused compound . Prospective purchasers should understand that this compound is procured as a research-grade synthetic intermediate, building block, or screening library component rather than as a biologically pre-validated probe or lead compound. Any claims of specific biological activity should be treated as unvalidated until supported by empirical data generated by the end user.

Evidence Gap Procurement Decision Support Research-Grade Compound

High-Confidence Procurement and Application Scenarios for N-(7,8-Dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Based on Verifiable Evidence


Medicinal Chemistry SAR Expansion: Exploring the Ortho-Dinitro Pharmacophoric Space on a Privileged 1,4-Benzodioxane Scaffold

For medicinal chemistry teams conducting systematic SAR around the 1,4-benzodioxane scaffold—a template validated across antitumor, antibacterial, and α1-adrenergic target classes —this compound provides a unique combination of ortho-dinitro activation (7,8-positions) with a stable acetamide at position 6. The 7 HBA count and 139 Ų TPSA differentiate it from both the mono-nitro analog (5 HBA, 93.4 Ų) and the amine variant . It is the appropriate procurement choice when the goal is to probe how incremental increases in nitro-group count and H-bond acceptor capacity affect target binding, selectivity, or physicochemical properties within a defined benzodioxin series.

Synthetic Methodology Development: A Stable, Characterized Substrate for Nitroarene Chemoselective Transformations

The compound's ortho-dinitro arrangement combined with the electron-donating benzodioxin oxygen atoms creates a uniquely activated aromatic system for exploring chemoselective reduction, nucleophilic aromatic substitution, or cyclization reactions. The acetamide serves as a non-participating protecting group during nitro-group transformations, unlike the free amine analog (CAS 855222-38-7) which would compete in electrophilic reactions . Researchers developing selective mono-reduction protocols for ortho-dinitroarenes, or investigating benzofuroxan/benzofurazan formation via nitro-group cyclization, will find this compound a well-defined, commercially available substrate with documented purity (95–98%) from multiple suppliers .

Focused Compound Library Design: A Physicochemically Distinct Entry for Diversity-Oriented Screening Collections

With a computed XLogP3-AA of 1.0—lower than both the mono-nitro acetamide (1.2) and the dinitro-amine (1.2) despite higher polarity —this compound occupies a distinct lipophilicity-polarity coordinate that is not duplicated by its closest commercially available analogs. For groups constructing diversity sets or fragment-like screening libraries around the benzodioxin core, including this compound ensures coverage of a lower-logP, higher-TPSA region of chemical space that may be critical for identifying hits with favorable solubility and metabolic stability profiles .

Bioreductive Prodrug or Hypoxia-Activated Probe Research: Leveraging the Ortho-Dinitro Pharmacophore

The ortho-dinitroaromatic motif is a well-established trigger for bioreductive activation in hypoxia-targeted prodrugs and imaging probes . While no direct biological data exist for this specific compound, the structural precedent of dinitrobenzamide-based prodrugs undergoing enzymatic nitroreduction in hypoxic tumor environments provides a class-level rationale for its procurement . The 7,8-dinitro-6-acetamido substitution pattern offers a specific regioisomeric arrangement for investigating structure–activity relationships in nitroreductase substrate recognition, distinct from the dinitrobenzamide chemotypes previously studied.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(7,8-dinitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.